1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one
Description
1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C25H20ClNO3 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one |
InChI |
InChI=1S/C25H20ClNO3/c26-18-8-5-6-16(14-18)15-27-22-11-4-3-10-20(22)25(30,24(27)29)21-13-12-17-7-1-2-9-19(17)23(21)28/h1-11,14,21,30H,12-13,15H2 |
InChI Key |
WFAJNDAIPUCZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorobenzyl Group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the indole core.
Hydroxylation and Naphthalenyl Group Addition: This step may involve the use of specific reagents and catalysts to introduce the hydroxy and naphthalenyl groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Catalysts: Palladium on carbon (Pd/C), Raney nickel
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
